2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-tert-butylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN5O/c1-18(2,3)15-4-5-16(25)24(22-15)12-13-6-8-23(9-7-13)17-20-10-14(19)11-21-17/h4-5,10-11,13H,6-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOJWIANOMLPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This compound features a complex structure that includes a pyrimidine ring, a piperidine moiety, and a dihydropyridazinone framework. Its molecular formula is with a molecular weight of 404.3 g/mol.
The primary biological activity of this compound lies in its ability to inhibit tyrosine kinases, specifically the Met kinase. Tyrosine kinases are crucial in various signaling pathways that regulate cell growth and proliferation. Inhibition of these kinases can lead to reduced tumor growth and metastasis, making this compound a candidate for cancer treatment.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the structure of 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one can enhance its inhibitory potency and selectivity against specific kinases. The presence of the bromine atom in the pyrimidine ring is believed to increase lipophilicity, which may improve binding affinity to biological targets.
Comparative Analysis with Similar Compounds
The following table compares 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one with other known kinase inhibitors:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one | Inhibits tyrosine kinases; complex structure | Unique combination of piperidine and pyrimidine rings |
| Tepotinib | Selective Met kinase inhibitor | Approved for specific cancer types |
| Erlotinib | Targets epidermal growth factor receptor | Used primarily for lung cancer treatment |
| Crizotinib | Dual action on ALK and c-Met | Broad-spectrum kinase inhibition |
This table highlights the unique structural features of 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one , which may confer distinct pharmacological properties compared to other compounds.
In Vitro Studies
In vitro studies have demonstrated that 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one effectively binds to specific protein targets associated with cancer pathways. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) have been employed to assess binding affinities and inhibitory effects on cell lines expressing Met kinase.
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines have shown promising results. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in inhibiting cellular functions. For instance, studies have reported IC50 values significantly lower than those for non-cancerous cell lines, suggesting selective toxicity towards cancer cells.
Minimum Inhibitory Concentration (MIC) Studies
While primarily focused on cancer therapy, preliminary studies have also explored the antimicrobial properties of this compound. The minimum inhibitory concentration (MIC) against various bacterial strains was evaluated, revealing potential antibacterial activity alongside its anticancer properties.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization should focus on reaction parameters such as catalyst choice, solvent polarity, and temperature gradients. For example, adjusting the stoichiometry of the bromopyrimidine and piperidine precursors may reduce side-product formation. Post-synthesis purification via column chromatography (e.g., using silica gel with a hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) can enhance purity . Monitoring reaction progress with TLC or LC-MS ensures intermediate stability and final product integrity.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the tert-butyl group (δ ~1.3 ppm for H) and piperidine ring integration. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the dihydropyridazinone moiety .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H] calculated for CHBrNO).
- HPLC-PDA: Employ reverse-phase chromatography (C18 column, 0.1% formic acid in water/acetonitrile) to assess purity (>95%) and detect trace impurities .
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer: Use a tiered approach:
- In vitro assays: Test against target enzymes (e.g., kinases) at 1–10 µM concentrations with positive/negative controls.
- Cell-based viability assays: Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Include DMSO vehicle controls to rule out solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies often arise from assay conditions (e.g., buffer pH, incubation time). To address this:
- Replicate experiments under standardized protocols (e.g., pH 7.4 PBS, 37°C, 5% CO).
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
- Cross-reference with structural analogs to identify substituent-specific activity trends .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer: Adopt a framework like Project INCHEMBIOL’s approach :
- Abiotic studies: Assess hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis exposure).
- Biotic studies: Use OECD 301D biodegradation tests with activated sludge.
- Ecotoxicity: Perform Daphnia magna acute toxicity tests (48-h LC) and algal growth inhibition assays .
Q. How can computational modeling guide the rational design of derivatives with enhanced selectivity?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases). Prioritize derivatives with lower ∆G values.
- QSAR models: Corporate substituent electronic parameters (Hammett σ) and steric bulk (molar refractivity) to predict activity cliffs.
- MD simulations: Analyze ligand-protein stability over 100-ns trajectories (AMBER force field) to identify critical binding interactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer: Solubility discrepancies may stem from crystallinity or polymorphic forms.
- Powder X-ray Diffraction (PXRD): Compare diffraction patterns of batches synthesized under different conditions.
- Thermogravimetric Analysis (TGA): Detect solvent residues (weight loss <100°C) that artificially enhance solubility.
- Hansen Solubility Parameters: Calculate HSPs to rationalize solvent compatibility .
Experimental Design Recommendations
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer: Use a randomized block design (as in ) with four replicates per concentration.
- Dose range: 0.1–100 µM (logarithmic spacing).
- Data analysis: Fit sigmoidal curves (GraphPad Prism) to calculate EC/IC. Report 95% confidence intervals and use ANOVA for inter-group comparisons .
Table 1: Key Characterization Parameters
| Technique | Critical Parameters | Reference |
|---|---|---|
| H NMR | Tert-butyl (δ 1.3 ppm), piperidine CH (δ 2.5–3.5 ppm) | |
| HRMS | [M+H] expected m/z: 432.08 (CHBrNO) | |
| HPLC-PDA | Retention time: 8.2 min (C18, 70% acetonitrile) |
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